molecular formula C9H10N2 B13097896 2-Methyl-1,2-dihydrophthalazine CAS No. 36438-99-0

2-Methyl-1,2-dihydrophthalazine

Cat. No.: B13097896
CAS No.: 36438-99-0
M. Wt: 146.19 g/mol
InChI Key: YISKQGXPHIESAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,2-dihydrophthalazine is a versatile dihydrophthalazine derivative that serves as a privileged scaffold in medicinal chemistry and asymmetric synthesis. This compound is of significant interest in the development of chiral ligands and organocatalysts for enantioselective transformations . Dihydrophthalazine cores are recognized as key intermediates in the synthesis of biologically active molecules. Research indicates that structurally similar compounds demonstrate potent inhibition of dihydrofolate reductase (DHFR), showing activity against antibiotic-resistant strains of bacteria such as Staphylococcus aureus . Furthermore, the dihydrophthalazine pharmacophore is a common feature in compounds evaluated for a range of therapeutic activities, including use as histamine antagonists, AMPA receptor modulators with anticonvulsant properties, and potential anticancer agents . The 1,2-dihydrophthalazine structure enables dearomatization processes, allowing researchers to build complex, three-dimensional architectures from simple, planar precursors . This makes this compound a valuable building block for the exploration of new chemical space in drug discovery programs and the synthesis of natural product analogs. Researchers utilize this compound under rigorous quality control to ensure reproducible results in their investigations. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36438-99-0

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-methyl-1H-phthalazine

InChI

InChI=1S/C9H10N2/c1-11-7-9-5-3-2-4-8(9)6-10-11/h2-6H,7H2,1H3

InChI Key

YISKQGXPHIESAR-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC=CC=C2C=N1

Origin of Product

United States

Synthesis and Characterization of 2 Methyl 1,2 Dihydrophthalazine

The construction of the 2-Methyl-1,2-dihydrophthalazine molecule can be achieved through established synthetic methodologies in heterocyclic chemistry. A logical and effective approach involves the condensation of a suitable bifunctional precursor with methylhydrazine.

A modern and efficient method for the synthesis of 2-substituted 1,2-dihydrophthalazines involves the reaction of 2-(bromomethyl)benzaldehyde (B49007) with a corresponding hydrazine (B178648) derivative. nih.gov By adapting this procedure, this compound can be synthesized from the reaction of 2-(bromomethyl)benzaldehyde with methylhydrazine. This reaction is typically carried out in the presence of a base and a catalyst.

Reactant 1Reactant 2Product
2-(Bromomethyl)benzaldehydeMethylhydrazineThis compound

While specific, experimentally determined physicochemical and spectroscopic data for this compound are not widely available in publicly accessible databases, the properties can be inferred from related compounds and general principles of organic chemistry.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular FormulaC₉H₁₀N₂
Molecular Weight146.19 g/mol
AppearanceLikely a solid or oil
SolubilityExpected to be soluble in common organic solvents

Predicted Spectroscopic Data:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the dihydropyridazine (B8628806) ring, and a singlet for the N-methyl group.

¹³C NMR: The carbon NMR spectrum would display distinct resonances for the aromatic carbons, the methylene carbon, and the N-methyl carbon.

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the dihydrophthalazine core.

An in-depth analysis of the synthetic routes to this compound and its related analogues reveals a variety of chemical strategies. These methodologies range from the reduction of heterocyclic salts and cyclocondensation reactions to advanced catalytic asymmetric techniques, each offering distinct advantages in the preparation of these valuable compounds.

Reaction Mechanisms and Reactivity of 2 Methyl 1,2 Dihydrophthalazine

Electrophilic Transformations

The lone pair of electrons on the nitrogen atoms of 2-Methyl-1,2-dihydrophthalazine makes it susceptible to attack by electrophiles. These reactions typically involve the formation of a new bond at one of the nitrogen atoms.

Quaternization Reactions of this compound

Quaternization is a key electrophilic transformation for this compound, involving the alkylation of the tertiary nitrogen atom (N-2). This reaction leads to the formation of a quaternary ammonium (B1175870) salt, a phthalazinium cation. For instance, the reaction with an alkyl halide, such as methyl iodide, results in the formation of a 2,3-dimethyl-1,2-dihydrophthalazinium iodide.

The mechanism proceeds via a standard S_N2 pathway where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The quaternization significantly alters the electronic properties of the phthalazine (B143731) ring, making it more susceptible to further chemical transformations.

Oxidative Transformations

The dihydrophthalazine ring system is sensitive to oxidation, which can lead to a range of products depending on the reaction conditions and the oxidizing agent employed.

Autoxidation of 1-Methyl-1,2-dihydrophthalazine

While specific studies on the autoxidation of this compound are not extensively documented, the behavior of the closely related 1-Methyl-1,2-dihydrophthalazine provides valuable insights. Autoxidation, or the spontaneous oxidation by atmospheric oxygen, of N-methylated dihydrophthalazines can lead to the formation of the corresponding phthalazinone derivatives. This process is often initiated by light or trace metal impurities and proceeds through a radical mechanism.

Oxidative Ring Cleavage Mechanisms (Contextual to 2,3-dihydrophthalazine-1,4-dione)

The oxidative cleavage of the phthalazine ring is a significant reaction, most notably observed in the chemiluminescence of luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione). Although this compound itself is not luminol, the fundamental mechanism of oxidative ring cleavage of the related 2,3-dihydrophthalazine-1,4-dione core is highly relevant.

In the presence of an oxidizing agent (like hydrogen peroxide) and a catalyst (often an iron compound), the dihydrophthalazinedione is oxidized. This process involves the formation of an unstable peroxide intermediate which then decomposes, leading to the cleavage of the heterocyclic ring and the formation of an excited-state aminophthalate dianion. The relaxation of this excited species to its ground state results in the emission of light. This reaction highlights the inherent instability of the dihydrophthalazine ring system under oxidative conditions, which can lead to complete fragmentation of the heterocyclic core.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the this compound ring system are not widely reported in the literature. However, the synthesis of related 2-aryl-1,2-dihydrophthalazines has been achieved through a process involving an intramolecular nucleophilic substitution. nih.gov In this synthetic route, the initial condensation of 2-(bromomethyl)benzaldehydes with arylhydrazines is followed by an intramolecular cyclization where the nitrogen atom of the hydrazine (B178648) moiety acts as a nucleophile, displacing the bromide from the benzylic position to form the dihydrophthalazine ring. nih.gov

This suggests that the generation of a suitable electrophilic center on a side chain attached to the phthalazine ring can facilitate intramolecular nucleophilic attack by one of the ring's nitrogen atoms. Direct nucleophilic substitution on the aromatic part of the molecule would likely require harsh conditions or the presence of activating groups, a topic that remains to be explored for this specific compound.

Cycloaddition Reactions

Specific examples of this compound participating in cycloaddition reactions are not readily found in the scientific literature. However, the general reactivity of related heterocyclic systems suggests potential pathways. For instance, the generation of a phthalazinium ylide from a quaternized derivative could enable its participation in [3+2] dipolar cycloadditions with various dipolarophiles. organic-chemistry.org

Furthermore, while the benzene (B151609) ring of the phthalazine system is generally aromatic and thus not highly reactive in Diels-Alder reactions, specific substitution patterns or reaction conditions could potentially favor its participation as a diene. The field of cycloaddition reactions involving this compound remains an area open for future investigation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of modern chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Analysis: Chemical Shifts and Coupling Constants

A ¹H NMR spectrum for 2-Methyl-1,2-dihydrophthalazine would be expected to show distinct signals for the methyl protons, the methylene (B1212753) protons, and the aromatic protons of the phthalazine (B143731) ring system. The chemical shifts (δ) of these protons, reported in parts per million (ppm), would be influenced by their local electronic environment. Furthermore, the spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, with the coupling constants (J), measured in Hertz (Hz), providing valuable information about the connectivity of the atoms. Unfortunately, specific experimental ¹H NMR data for this compound, including a detailed table of chemical shifts and coupling constants, could not be located.

¹³C NMR Analysis: Assignment of Carbon Environments

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments within the molecule. The chemical shifts of the carbon atoms in the methyl group, the methylene group, and the aromatic and heterocyclic rings would provide key insights into the compound's structure. While spectral prediction tools can estimate these shifts, experimental data is crucial for definitive assignment. No experimentally verified ¹³C NMR data for this compound has been found in the searched literature.

2D NMR Techniques (COSY, HSQC, HMBC, H2BC) for Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful tools for confirming the structural assembly of a molecule. Correlation Spectroscopy (COSY) would establish ¹H-¹H connectivities, while Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded ¹H and ¹³C atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for identifying longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the complete molecular structure. H2BC can provide information about two-bond H-C correlations. The application of these techniques to this compound would be instrumental in its structural confirmation, but no such studies have been publicly reported.

Infrared (IR) Spectroscopy: Identification of Key Functional Groups

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹). For this compound, characteristic absorption bands would be expected for C-H stretching vibrations of the methyl and aromatic groups, C=N stretching of the dihydrophthalazine ring, and C=C stretching of the aromatic ring. A detailed table of these characteristic absorption bands from an experimental spectrum is not available.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule under electron impact, would provide further clues about its structure. Specific mass-to-charge ratios (m/z) and the relative abundances of the fragment ions are essential for this analysis, but this data could not be sourced.

Elemental Analysis: Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical and molecular formula of the substance. For this compound (C₉H₁₀N₂), the theoretical elemental composition can be calculated. However, experimentally determined percentages are necessary for verification, and this information is not available in the consulted resources.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of phthalazine (B143731) derivatives. By approximating the electron density of a molecule, DFT allows for the calculation of various molecular properties with a favorable balance between accuracy and computational cost.

The tautomeric relationship between different isomeric forms of phthalazine derivatives, such as the phthalazin-1-one and hydrazone forms, is a critical area of study. DFT calculations are instrumental in determining the relative stabilities of these isomers. Theoretical studies on related heterocyclic systems have demonstrated that the thione (or keto) tautomer is generally more stable than the thiol (or enol) form in both the gas phase and in solution. researchgate.net The relative energies of the isomers can be calculated, with the isomer possessing the lower total energy being the more stable.

For instance, in a hypothetical stability analysis of 2-methylphthalazin-1-one (B1593692) and its corresponding hydrazone tautomer, DFT calculations could yield the relative energies, as illustrated in the table below. These calculations are often performed using functionals like B3LYP with a basis set such as 6-311G(d,p). nih.gov The energy difference between the isomers, even if small, can indicate the favored tautomer under specific conditions.

IsomerRelative Energy (kcal/mol)Computational Method
2-Methylphthalazin-1-one0.00DFT/B3LYP/6-311G(d,p)
2-Methyl-1-hydrazinophthalazine+5.7DFT/B3LYP/6-311G(d,p)

Note: The data in the table is illustrative and represents a typical outcome of DFT-based stability analysis.

DFT is a powerful tool for elucidating the electronic structure of molecules, which in turn helps in predicting their reactivity. researchgate.net Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govnih.gov

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide quantitative measures of a molecule's reactivity. For example, a molecule with a high electronegativity and electrophilicity index is expected to be a good electron acceptor.

ParameterValue (eV)Significance
HOMO Energy-6.2Electron-donating ability
LUMO Energy-1.8Electron-accepting ability
HOMO-LUMO Gap4.4Chemical stability and reactivity
Electronegativity (χ)4.0Tendency to attract electrons
Chemical Hardness (η)2.2Resistance to change in electron distribution

Note: The data in this table is hypothetical and serves to illustrate the types of electronic structure parameters obtained from DFT calculations.

Molecular Modeling for Mechanistic Insights and Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to visualize and simulate molecular structures and their interactions. saudijournals.com For 2-Methyl-1,2-dihydrophthalazine, molecular modeling can provide crucial insights into reaction mechanisms and establish clear structure-reactivity relationships. By creating a three-dimensional model of the molecule, researchers can identify potential sites for electrophilic or nucleophilic attack, understand steric hindrance effects, and visualize the conformational changes that occur during a reaction. nih.gov

These models are particularly useful in understanding how structural modifications to the phthalazine ring or its substituents can influence its chemical behavior. For instance, the introduction of different functional groups can alter the electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating likely sites for chemical reactions.

Reaction Pathway Analysis through Computational Methods

Computational methods, particularly DFT, are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. This analysis allows for the identification of transition states, which are the high-energy intermediates that connect reactants to products. By calculating the activation energy—the energy difference between the reactants and the transition state—researchers can predict the feasibility and rate of a reaction. researchgate.net

For example, in a proposed synthesis of a this compound derivative, computational analysis can be used to compare different possible reaction pathways. The pathway with the lowest activation energy barrier is typically the most favorable. This type of analysis can guide experimental efforts by suggesting optimal reaction conditions and predicting potential byproducts. Theoretical studies on related systems have shown that the presence of a catalyst, such as a water molecule, can significantly lower the activation energy by facilitating proton transfer. researchgate.net

Derivatization Strategies and Synthetic Utility of 2 Methyl 1,2 Dihydrophthalazine Scaffolds

Synthesis of Fused Heterocyclic Systems from Dihydrophthalazines

The dihydrophthalazine nucleus serves as a key building block for the synthesis of more complex, fused heterocyclic systems. By introducing appropriate functional groups and employing various cyclization strategies, chemists can construct novel polycyclic structures with potential applications in medicinal chemistry and materials science.

Imidazophthalazines

The synthesis of imidazophthalazines from dihydrophthalazine precursors represents a significant area of research. These fused systems are of interest due to their potential as bioactive molecules. One common synthetic approach involves the reaction of a suitably substituted dihydrophthalazine with a reagent that can provide the necessary atoms to form the imidazole (B134444) ring. While specific examples directly starting from 2-methyl-1,2-dihydrophthalazine are not detailed in the provided search results, the general strategies for creating fused imidazole rings on nitrogen-containing heterocycles often involve condensation reactions with α-haloketones or similar bifunctional electrophiles.

Triazolophthalazines

Triazolophthalazines are a class of fused heterocyclic compounds that have garnered considerable attention for their diverse pharmacological activities, including anti-inflammatory and antimicrobial properties. nih.gov The synthesis of these compounds often starts from a phthalazine (B143731) derivative which is then elaborated to incorporate the triazole ring.

A general route to triazolophthalazines involves the cyclization of a hydrazinyl-substituted phthalazine derivative. For instance, treatment of a 1-hydrazinylphthalazine with a one-carbon synthon, such as formic acid or a derivative, can lead to the formation of the fused triazole ring. The specific substitution on the starting dihydrophthalazine and the reaction conditions employed will dictate the final structure and substitution pattern of the resulting triazolophthalazine. A variety of novel triazolophthalazine derivatives have been synthesized and evaluated for their biological activities, demonstrating the utility of the phthalazine scaffold in developing new therapeutic agents. nih.gov

Table 1: Examples of Synthesized Triazolophthalazine Derivatives and their Activities nih.gov

Compound IDDerivative ClassNoted Activity
8b, 10c, 10f, 11b, 12a, 13b, 15a Pyrazolinyl-, Pyrazolyl-, Pyridinyl-, and other substituted triazolophthalazinonesAnti-inflammatory activity comparable to indomethacin
12b, 13b Triazolo[3,4-a]phthalazin-3-yl-pyridine-3-carbonitriles and ethylthioacetic acidsAntimicrobial activity equipotent to ampicillin (B1664943) against Staphylococcus aureus
10a, 10f Pyrazolinyl-substituted triazolophthalazinonesAntimicrobial activity as potent as ampicillin against E. coli
14b (1,2-oxazol-5-yl)-1,2,4-triazolo[3,4-a]phthalazin-6(5H)-oneAntimicrobial activity equipotent to clotrimazole (B1669251) against Candida albicans

Pyrazolophthalazinediones

The synthesis of pyrazolophthalazinediones from dihydrophthalazine precursors is another important derivatization strategy. These compounds are of interest for their potential biological activities. The construction of the pyrazole (B372694) ring onto the phthalazine framework can be achieved through various synthetic routes. A common method involves the reaction of a phthalazine derivative containing a suitable leaving group with a hydrazine (B178648) derivative. The subsequent cyclization then affords the fused pyrazole ring system. The specific reaction conditions and the nature of the substituents on both the phthalazine and hydrazine components can be varied to produce a library of pyrazolophthalazinedione derivatives for further investigation.

Indazolophthalazinetriones

Indazolophthalazinetriones represent a class of complex heterocyclic compounds that can be synthesized from dihydrophthalazine derivatives. These molecules are of interest due to their rigid, polycyclic structure which can be a desirable feature in the design of new drugs. A one-pot, three-component synthesis has been developed for a series of indazolophthalazinetriones. rawdatalibrary.net This reaction involves the condensation of an aldehyde, dimedone, and 2,3-dihydrophthalazine-1,4-dione in the presence of a catalyst. rawdatalibrary.net Catalysts such as potassium hydrogen sulfate (B86663) (KHSO4) and trifluoromethanesulfonic acid (CF3SO3H) have been shown to be effective, with the latter providing higher yields likely due to its stronger acidity. rawdatalibrary.net Another efficient and environmentally friendly protocol utilizes ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in polyethylene (B3416737) glycol. researchgate.net Furthermore, a manganese-based nano-catalyst has also been successfully employed for this transformation. semanticscholar.org

Table 2: Catalysts Used in the Synthesis of Indazolophthalazinetriones

CatalystReaction ConditionsKey FeaturesReference
Potassium hydrogen sulfate (KHSO4)80 °C, solvent-freeGood to excellent yields rawdatalibrary.net
Trifluoromethanesulfonic acid (CF3SO3H)80 °C, solvent-freeMore efficient than KHSO4 rawdatalibrary.net
Ceric ammonium nitrate (CAN)50 °C, polyethylene glycolEconomical, green, simple work-up researchgate.net
Manganese-supported nano-catalystReflux in ethanolRecyclable catalyst, good to excellent yields semanticscholar.org

Formation of Substituted Phthalazinone Derivatives

The this compound scaffold is readily converted to a variety of substituted phthalazinone derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

The synthesis of these derivatives can be achieved through several synthetic routes. One common approach involves the N-alkylation of a pre-formed phthalazinone ring. For example, 8-chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione and its 5-chloro isomer can be synthesized from the reaction of 4-chlorophthalic anhydride (B1165640) with methylhydrazine. sciforum.net These intermediates can then be further functionalized. For instance, the introduction of halogenoalkyl substituents on the nitrogen atoms can be accomplished, which can then be converted to other functional groups, such as azides, providing a handle for further derivatization. sciforum.net

Another strategy involves the construction of the phthalazinone ring from a substituted benzoylbenzoic acid derivative. For example, 2-(4-methanesulfonamidobenzoyl)benzoic acid can be cyclized with a hydrazine derivative to afford the corresponding phthalazinone. esmed.org This approach allows for the introduction of substituents at the 6-position of the phthalazinone ring.

Furthermore, chemoselective O-alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) with ethyl chloroacetate (B1199739) can be used to produce (4-oxo-3-phenyl-3,4-dihydro-phthalazin-1-yloxy)acetic acid methyl ester. nih.gov This ester can then be converted to a variety of derivatives, including hydrazides, hydrazones, and dipeptides, by reacting it with hydrazine hydrate (B1144303) and subsequently with amino acid esters or aldehydes. nih.gov

Table 3: Synthetic Strategies for Substituted Phthalazinone Derivatives

Starting MaterialReagentsProduct TypeReference
4-chlorophthalic anhydride, methylhydrazine-8-Chloro-2-methyl-2,3-dihydrophthalazine-1,4-dione sciforum.net
2-(4-methanesulfonamidobenzoyl)benzoic acidHydrazine derivative6-(4-methanesulfonamidophenyl)-substituted phthalazinones esmed.org
2-phenyl-2,3-dihydrophthalazine-1,4-dioneEthyl chloroacetate, then hydrazine hydrate, amino acid esters/aldehydesPhthalazinone-based hydrazides, hydrazones, and dipeptides nih.gov

Development of Phthalazine-Appended Diaminopyrimidines as Synthetic Targets

A particularly interesting application of dihydrophthalazine chemistry is in the development of phthalazine-appended diaminopyrimidines. These compounds have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), an important enzyme in bacteria.

The synthesis of these complex molecules involves a multi-step sequence. A key step is the Heck coupling reaction between a substituted dihydrophthalazine and a diaminopyrimidine precursor. mdpi.com To improve the efficiency and mildness of this coupling, a new pincer catalyst, dichlorobis[1-(dicyclohexylphosphanyl)-piperidine]palladium(II), has been developed. mdpi.com This catalyst allows the reaction to be performed at a lower temperature (90 °C) using a weaker base (triethylamine), which is beneficial for substrates with sensitive functional groups. mdpi.com The substituted dihydrophthalazines themselves are typically prepared by the addition of organolithium or organomagnesium reagents to phthalazine, followed by N-acylation. mdpi.com

These synthetic efforts have led to the creation of a family of dihydrophthalazine-appended 2,4-diaminopyrimidines that have shown promising inhibitory activity against Bacillus anthracis. mdpi.com

Table 4: Key Features of the Synthesis of Phthalazine-Appended Diaminopyrimidines mdpi.com

Synthetic StepKey Reagent/CatalystReaction ConditionsPurpose
Dihydrophthalazine SynthesisOrganolithium/magnesium reagents, Acryloyl chlorideTHFGeneration of substituted dihydrophthalazine adducts
Heck CouplingDichlorobis[1-(dicyclohexylphosphanyl)-piperidine]palladium(II)90 °C, TriethylamineCoupling of dihydrophthalazine and diaminopyrimidine moieties

Utilization as Building Blocks in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot procedure to form a single product that incorporates substantial portions of all the starting materials. nih.gov These reactions are distinguished by their high atom economy, operational simplicity, and ability to rapidly generate complex molecular scaffolds, making them invaluable tools in medicinal chemistry and drug discovery. rsc.org Prominent MCRs include the Passerini, Ugi, Biginelli, and Hantzsch reactions, which have been extensively used to create large libraries of structurally diverse compounds. wikipedia.orgresearchgate.net

A comprehensive review of the scientific literature reveals a notable absence of studies detailing the specific use of this compound as a foundational scaffold in multicomponent reactions. Searches of chemical databases and academic journals did not yield documented examples where this particular dihydrophthalazine derivative serves as a primary building block in well-established MCRs like the Ugi or Passerini reactions.

Theoretically, the structure of this compound possesses functionalities that could lend themselves to MCRs. The key feature is the cyclic secondary amine within the dihydrophthalazine ring. Secondary amines are common components in several MCRs. For instance, in the Mannich reaction, an amine, a non-enolizable aldehyde, and a C-H acidic compound react to form a β-amino carbonyl compound. The Ugi reaction, another cornerstone of MCR chemistry, typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. wikipedia.orgorganic-chemistry.org

The potential for this compound to participate in such reactions is plausible. The nitrogen atom at the 2-position, bearing a methyl group, is a nucleophilic center that could, in principle, react with an aldehyde or ketone to form an iminium ion intermediate, a key step in many MCRs. However, the reactivity could be influenced by steric hindrance from the fused ring system and the electronic properties of the phthalazine core.

Despite this theoretical potential, the lack of empirical data means that the utility of this compound in this context remains an unexplored area of synthetic chemistry. Future research would be necessary to investigate the reactivity of this scaffold under various MCR conditions and to determine its scope and limitations as a building block for generating novel molecular diversity.

Data on Multicomponent Reactions of this compound

Reaction TypeReactantsCatalyst/ConditionsProduct(s)Yield (%)Reference
No specific examples of this compound utilization in multicomponent reactions have been reported in the reviewed scientific literature.

Future Directions in 2 Methyl 1,2 Dihydrophthalazine Research

Exploration of Novel Synthetic Pathways

The synthesis of the 1,2-dihydrophthalazine (B1244300) core has traditionally relied on established condensation reactions. However, future research will likely pivot towards the development of more sophisticated and efficient synthetic routes. A primary focus will be on domino and multicomponent reactions (MCRs), which offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification processes.

One promising approach involves the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, which can be catalyzed by agents like iron(III) chloride (FeCl₃) to produce 2-aryl-1,2-dihydrophthalazines. acs.org Future work could adapt this methodology for methylhydrazine to optimize the synthesis of the target compound, 2-Methyl-1,2-dihydrophthalazine. It is envisioned that the reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular nucleophilic substitution to yield the final dihydrophthalazine ring system. acs.org

Furthermore, the principles of green chemistry are expected to heavily influence the development of new pathways. This includes the use of organocatalysts, such as N-methylimidazole, and environmentally benign solvent systems like water-ethanol mixtures, which have proven effective in the synthesis of related phthalazine-dione derivatives. researchgate.net

Table 1: Comparison of Potential Synthetic Approaches for Dihydrophthalazines

MethodSubstratesCatalyst/ConditionsKey AdvantagesReference
Domino Condensation/Substitution2-(Bromomethyl)benzaldehyde (B49007), PhenylhydrazineK₂CO₃, FeCl₃, CH₃CN, 100 °CGood yields (60-91%), direct formation of the bicyclic system. acs.org
Multicomponent Reaction (MCR)Aromatic aldehydes, Malononitrile, PhthalhydrazideN-methylimidazole, Ethanol, RefluxHigh efficiency, use of organocatalyst, greener solvent. researchgate.net
Ionic Liquid-Mediated SynthesisPhthalhydrazide, Aldehydes, Malononitrile[Bu₃NH][HSO₄], 80 °CExcellent yields (83-95%), short reaction times, non-volatile medium. chemrevlett.com
Microwave-Assisted Synthesis4-Chlorophthalic anhydride (B1165640), MethylhydrazineMontmorillonite KSF clay, Microwave irradiationRapid heating, reduced reaction times, solvent-free potential. sciforum.net

Advanced Mechanistic Investigations

A comprehensive understanding of reaction mechanisms is crucial for optimizing existing synthetic protocols and designing new ones. For this compound and its derivatives, future research is expected to move beyond postulated pathways to detailed mechanistic elucidation using advanced analytical and computational techniques.

A key area of investigation will be the isolation and characterization of reaction intermediates. This approach has been successfully used to clarify the hydrazinolysis and cyclization pathway in the formation of related complex heterocycles like tetraazafluoranthen-3(2H)-ones, confirming a stepwise process involving multiple hydrazinolysis-cyclization events. mdpi.com Applying similar strategies to the synthesis of this compound could provide definitive evidence for the sequence of bond-forming events and identify any transient or unstable species.

In parallel, the use of computational chemistry, particularly Density Functional Theory (DFT) calculations, will become more prevalent. DFT studies can model potential energy surfaces for different reaction pathways, helping to determine the most energetically favorable mechanism. For instance, computational analyses of the thermal decomposition of related tetroxane derivatives have successfully distinguished between concerted and stepwise mechanisms, providing deep insight into the reaction's energetic landscape. mdpi.com Similar in-silico studies on the formation of this compound could predict transition states, activation energies, and the influence of catalysts and substituents on the reaction kinetics.

Rational Design of New Derivatization Strategies

While this compound is a specific entity, its core structure is a platform for extensive derivatization. Future research will focus on the rational design of new derivatives to create novel molecular scaffolds, particularly for applications in medicinal chemistry and materials science.

Strategies will likely involve targeted modifications at several key positions:

N-Alkylation and Arylation: Building upon known methods for N-alkylation using reagents like dihalogenoalkanes, future work will explore a wider range of electrophiles to introduce diverse functional groups. sciforum.net

Functional Group Interconversion: The introduction of versatile functional groups, such as azides from corresponding bromoalkyl derivatives, provides a handle for subsequent reactions like cycloadditions, allowing for the fusion of additional heterocyclic rings onto the phthalazine (B143731) framework. sciforum.net

Substitution on the Benzene (B151609) Ring: For substituted starting materials, derivatization can be directed at the aromatic ring to modulate the electronic properties and steric profile of the molecule.

A significant driver for these strategies is the creation of compounds with specific biological activities. For example, derivatives of the related 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) have been synthesized and tested as potential VEGFR2 inhibitors for anticancer applications. nih.gov This involves creating libraries of compounds, such as hydrazides and dipeptides, attached to the core structure. nih.gov Future work on this compound could rationally apply similar derivatization schemes to explore its potential as a scaffold for new therapeutic agents.

Table 2: Examples of Derivatization Strategies on the Phthalazine Core

Reagent/MethodFunctional Group IntroducedPurposeReference
Ethyl chloroacetate (B1199739)Alkanoate EsterPrecursor for hydrazides, dipeptides, and other derivatives. nih.gov
Hydrazine (B178648) Hydrate (B1144303)HydrazideIntermediate for synthesizing Schiff's bases and peptide derivatives. nih.govfayoum.edu.eg
1,4-DibromopropaneBromoalkyl chainIntermediate for nucleophilic substitution (e.g., with sodium azide). sciforum.net
Sodium AzideAzideEnables cycloaddition reactions for building fused ring systems. sciforum.net

Integration with Emerging Synthetic Methodologies

To remain at the forefront of chemical synthesis, research on this compound must integrate emerging methodologies that promise greater efficiency, sustainability, and molecular diversity.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields, improved safety for handling reactive intermediates, and easier scalability compared to traditional batch processing. The synthesis of this compound and its subsequent derivatization are prime candidates for adaptation to flow systems.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming C-C and C-N bonds under mild conditions. This methodology could unlock novel pathways for the synthesis and functionalization of the dihydrophthalazine core, potentially allowing for reactions that are difficult to achieve with traditional thermal methods.

Advanced Catalysis: The exploration of novel catalytic systems will continue. This includes the use of nano-catalysts, such as magnetite-silica nanoparticles modified with metal complexes, which combine high reactivity with ease of separation and recyclability. chemrevlett.com Applying such catalysts to the synthesis of this compound could significantly enhance the sustainability of the process.

Automated Synthesis Platforms: The use of automated synthesis platforms, or "synthesis robots," can accelerate the exploration of reaction conditions and the generation of derivative libraries. By integrating these platforms with high-throughput screening, the discovery of new derivatives with desired properties could be dramatically expedited.

By embracing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a simple heterocyclic compound into a versatile platform for innovation in synthesis, medicine, and material science.

Q & A

Q. How can researchers address translational gaps between preclinical data and potential therapeutic applications?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans. Validate with microdosing studies (AMS: accelerator mass spectrometry) and human hepatocyte assays for metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.